2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

Catalog No.
S985817
CAS No.
1171920-47-0
M.F
C14H21NO3Si
M. Wt
279.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]...

CAS Number

1171920-47-0

Product Name

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-ol

Molecular Formula

C14H21NO3Si

Molecular Weight

279.41 g/mol

InChI

InChI=1S/C14H21NO3Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(16)8-15-12/h6-8,16H,9H2,1-5H3

InChI Key

PVBHQEAUBNFSDB-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O

2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol, also known as tert-BDMS-Furil(Py)-OH, is a synthetic organic compound characterized by a fused heterocyclic structure that combines a furan ring with a pyridine ring. The compound features a hydroxyl group at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxymethoxy group at the 2-position. Its molecular formula is C₁₄H₂₁NO₃Si, and it has a molecular weight of approximately 279.41 g/mol .

The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Specifically, its configuration allows for various chemical interactions, which can be leveraged in drug design and development.

  • Potential Irritant: The compound might irritate skin and eyes upon contact.
  • Potential Respiratory Irritant: Inhalation of dust or vapors should be avoided.
  • Flammable: Organic compounds with aromatic rings can be flammable. Handle with care and appropriate precautions.

The chemical reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in substitution reactions. The tert-butyldimethylsilyl group serves as a protective group for the hydroxyl functionality during synthetic transformations, allowing for selective reactions without affecting the silyl ether .

In synthetic applications, this compound can undergo:

  • Nucleophilic substitutions: The hydroxyl group can be replaced by various electrophiles.
  • Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions to regenerate the free hydroxyl group.
  • Condensation reactions: The presence of both furan and pyridine rings allows for potential cyclization or coupling with other electrophiles or nucleophiles.

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves several steps:

  • Formation of the furo[3,2-b]pyridine framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-butyldimethylsilyl group: This step often involves protecting the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base.
  • Methylation at the 2-position: This can be accomplished by reacting the intermediate with formaldehyde or its equivalents to introduce the methoxy group.

Specific reaction conditions and reagents may vary based on desired yields and purity levels .

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol span various fields:

  • Medicinal Chemistry: Due to its potential biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Chemical Biology: It may be utilized in proteomics research as a biochemical probe to study protein interactions or enzyme activities.
  • Material Science: Its unique structure might find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Cell-based assays: To evaluate its effects on cell viability, proliferation, and apoptosis in various cell lines.

Such studies would provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-(Hydroxymethyl)furo[3,2-b]pyridinLacks silyl protectionAntibacterial activity
5-Methoxyfuro[3,2-b]pyridineDifferent substituent at position 5Anticancer properties
4-(tert-butyl)furo[3,2-b]pyridineVariation in alkyl substitutionNeuroprotective effects

The uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol lies in its specific combination of protective silyl groups and functional hydroxyl moiety, which may enhance its stability and bioavailability compared to other derivatives.

Wikipedia

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol

Dates

Modify: 2023-08-16

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